2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile
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Overview
Description
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile is a chemical compound with the CAS Number: 854696-48-3 . It has a molecular weight of 123.15 . The IUPAC name for this compound is 2-(3,6-dihydro-2H-pyran-4-yl)acetonitrile . It is stored at a temperature of 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile is 1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h2H,1,3,5-6H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis of 2H-Pyrans
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile is a key intermediate in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .
Hydroxyl-Protecting Reagent
This compound is widely used as a hydroxyl-protecting reagent in organic synthesis . It is used to protect various reactive functional groups .
Synthesis of Embryonic Ectoderm Development (EED) Inhibitors
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile can be used as an intermediate in the synthesis of embryonic ectoderm development (EED) inhibitors .
Synthesis of Endocannabinoid System (ECS) Modulators
This compound can be used to prepare 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators .
Synthesis of Pyrrolotriazine Based IRAK4 Inhibitors
2-(3,6-Dihydro-2H-pyran-4-yl)acetonitrile can be used to prepare pyrrolotriazine based IRAK4 inhibitors .
Synthesis of β-Hydroxydihydropyrans
The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields . This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for various biological targets .
Mode of Action
It’s possible that it interacts with its targets through a variety of chemical reactions, potentially involving the pyran ring structure .
Biochemical Pathways
Related compounds have been used in the synthesis of modulators for the endocannabinoid system (ecs) and inhibitors for the embryonic ectoderm development (eed) and irak4 .
Result of Action
Related compounds have shown potential in modulating various biological targets .
Action Environment
It’s worth noting that the compound is stored at room temperature and is in liquid form , which could potentially influence its stability and efficacy.
properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h2H,1,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXINIPKCIDAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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